molecular formula C8H14N4O B7820188 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine

1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine

Cat. No.: B7820188
M. Wt: 182.22 g/mol
InChI Key: ZPILVYYNTOVCNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine is a heterocyclic compound that contains both an oxadiazole ring and a piperazine ring The oxadiazole ring is a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms The piperazine ring is a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine typically involves the formation of the oxadiazole ring followed by its attachment to the piperazine ring. One common method involves the reaction of a methyl carbazate with an aldehyde to form the oxadiazole ring through a condensation reaction, followed by oxidative cyclization and rearrangement . The resulting oxadiazole derivative is then reacted with piperazine to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring may lead to the formation of oxadiazole N-oxides, while reduction can yield various reduced derivatives of the compound.

Mechanism of Action

The mechanism of action of 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.

    Piperazine Derivatives: Compounds with similar piperazine rings but different substituents.

Uniqueness

1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine is unique due to the combination of the oxadiazole and piperazine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

3-methyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-7-10-8(13-11-7)6-12-4-2-9-3-5-12/h9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPILVYYNTOVCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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